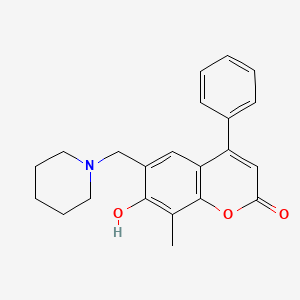![molecular formula C23H27N5O2 B11155499 3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11155499.png)
3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound with a unique structure that combines a benzotriazinone core with a piperazine ring substituted with a dimethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzotriazinone core, followed by the introduction of the piperazine ring and the dimethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: This compound shares structural similarities with the dimethylphenyl group but differs in its overall structure and functional groups.
Ethyl acetoacetate: While structurally different, this compound is used in similar synthetic applications and undergoes comparable chemical reactions.
Uniqueness
3-{4-[4-(2,3-dimethylphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C23H27N5O2 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C23H27N5O2/c1-17-7-5-10-21(18(17)2)26-13-15-27(16-14-26)22(29)11-6-12-28-23(30)19-8-3-4-9-20(19)24-25-28/h3-5,7-10H,6,11-16H2,1-2H3 |
Clave InChI |
DRADBVPADZHNME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~5~-carbamoyl-N~2~-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-L-ornithine](/img/structure/B11155426.png)

![N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11155440.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B11155442.png)
![4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11155447.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan](/img/structure/B11155454.png)
![tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11155458.png)
![6-benzyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11155468.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11155472.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11155473.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11155475.png)
![methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11155478.png)
![N-[3-(1H-indol-3-yl)propanoyl]norleucine](/img/structure/B11155486.png)

